molecular formula C12H13NO4 B7940589 4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde

4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde

Cat. No. B7940589
M. Wt: 235.24 g/mol
InChI Key: AOCWDDMYUUBFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Quinoline Derivatives : A study by Venkatesan et al. (2010) describes a one-step procedure for synthesizing quinoline-3-carboxylic acid esters from various substituted o-nitrobenzaldehydes. This method is significant for the synthesis of complex organic compounds which have potential applications in pharmaceuticals and materials science (Venkatesan, Hocutt, Jones, & Rabinowitz, 2010).

  • Catalysis in Asymmetric Aldol Reactions : Yadav and Singh (2015) investigated the use of nitrobenzaldehydes, including compounds structurally similar to 4-(Cyclobutylmethoxy)-3-nitrobenzaldehyde, in catalyzing asymmetric aldol reactions. These reactions are crucial for the production of chiral compounds, widely used in drug synthesis (Yadav & Singh, 2015).

  • Generation of Azomethine Ylides and Retro-Cycloadditions : Taha et al. (2020) explored the use of nitro-substituted benzaldehydes in generating azomethine ylides and their behavior in retro-1,3-dipolar cycloadditions. This research is significant for the development of novel synthetic pathways in organic chemistry (Taha et al., 2020).

  • Polymorphism in Nitrobenzaldehydes : Wishkerman et al. (2006) investigated the polymorphism in 4-methoxy-3-nitrobenzaldehyde, which provides insights into the physical properties of similar nitrobenzaldehydes, influencing their applications in material science and pharmaceutical formulation (Wishkerman, Bernstein, & Stephens, 2006).

  • Role in Organocatalyzed Reactions : Research by Chimni, Singh, and Kumar (2009) indicates that the pH of the reaction can control the stereoselectivity in organocatalyzed direct aldol reactions involving 4-nitrobenzaldehyde. This finding is relevant for designing selective and efficient synthetic routes in organic chemistry (Chimni, Singh, & Kumar, 2009).

  • COMT Inhibition : Pérez et al. (1992) synthesized and tested various nitro derivatives of dihydroxy- and hydroxymethoxybenzaldehyde as potential inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in neurochemistry and potential drug targets for neurological disorders (Pérez, Fernández‐Álvarez, Nieto, & Piedrafita, 1992).

properties

IUPAC Name

4-(cyclobutylmethoxy)-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-7-10-4-5-12(11(6-10)13(15)16)17-8-9-2-1-3-9/h4-7,9H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCWDDMYUUBFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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